molecular formula C15H16BrN5O4S B3245655 N6-[(5-Bromothien-2-yl)methyl]adenosine CAS No. 1706525-09-8

N6-[(5-Bromothien-2-yl)methyl]adenosine

Cat. No.: B3245655
CAS No.: 1706525-09-8
M. Wt: 442.3 g/mol
InChI Key: NMCXSKQZGXWJCZ-PMXXHBEXSA-N
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Description

N6-[(5-Bromothien-2-yl)methyl]adenosine is a compound that has garnered interest in various fields of scientific research. It is an adenosine derivative where the adenosine molecule is modified with a 5-bromothien-2-ylmethyl group at the N6 position. This modification imparts unique properties to the compound, making it useful in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of N6-[(5-Bromothien-2-yl)methyl]adenosine typically involves the following steps:

Chemical Reactions Analysis

N6-[(5-Bromothien-2-yl)methyl]adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thienyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6-[(5-Bromothien-2-yl)methyl]adenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[(5-Bromothien-2-yl)methyl]adenosine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N6-[(5-Bromothien-2-yl)methyl]adenosine can be compared with other adenosine derivatives:

This compound stands out due to its unique bromothienyl modification, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

N6-[(5-Bromothien-2-yl)methyl]adenosine is a nucleoside derivative that has garnered attention due to its potential biological activities, particularly in the context of adenosine receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H16BrN5O4SC_{15}H_{16}BrN_5O_4S. The compound features a bromothienyl group attached to the N6 position of adenosine, which is crucial for its biological activity. The presence of the thiophene ring enhances the compound's interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically the A3 receptor subtype. Research indicates that modifications at the N6 position can significantly influence receptor affinity and selectivity. For instance, the incorporation of larger or more polar substituents tends to enhance binding affinity at A3 receptors while potentially reducing off-target effects at other adenosine receptor subtypes .

1. Adenosine Receptor Modulation

This compound has been shown to exhibit selective agonistic activity at A3 adenosine receptors. This selectivity is beneficial for therapeutic applications in conditions like chronic pain and neurodegenerative diseases. The compound's binding affinity has been measured in various studies, demonstrating effective inhibition values (Ki) in the low nanomolar range for A3 receptors .

2. Neuroprotective Effects

In vitro studies have reported that this compound exhibits neuroprotective properties by inhibiting apoptosis in neuronal cell lines under stress conditions. For example, it has been shown to protect PC12 cells from serum deprivation-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

3. Multitarget Pharmacological Profile

The compound's thiophene moiety contributes to a multitarget pharmacological profile, allowing it to interact with various receptors beyond adenosine receptors. Studies have indicated that thiophene derivatives can act as antagonists or modulators at serotonin receptors and other biogenic amine receptors, enhancing their therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that modifications at both the N6 position and the 5' carbon significantly affect biological activity. Key findings include:

Modification Effect on Activity
Bromothienyl substitutionIncreases A3 receptor affinity
Alkyl chain lengthModulates selectivity across receptor subtypes
Presence of functional groupsAlters pharmacokinetic properties

These insights guide further development of adenosine analogs with enhanced selectivity and efficacy.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Chronic Pain Management : A study demonstrated that this compound effectively reduced pain responses in animal models by modulating A3 receptor activity.
  • Neuroprotection : In a model of neurodegeneration, treatment with this compound resulted in decreased neuronal cell death and improved functional outcomes.
  • Cancer Research : Preliminary investigations suggest that this compound may influence tumor growth through its effects on cellular signaling pathways related to adenosine metabolism.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(5-bromothiophen-2-yl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O4S/c16-9-2-1-7(26-9)3-17-13-10-14(19-5-18-13)21(6-20-10)15-12(24)11(23)8(4-22)25-15/h1-2,5-6,8,11-12,15,22-24H,3-4H2,(H,17,18,19)/t8-,11-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCXSKQZGXWJCZ-PMXXHBEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270524
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706525-09-8
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706525-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine, N-[(5-bromo-2-thienyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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